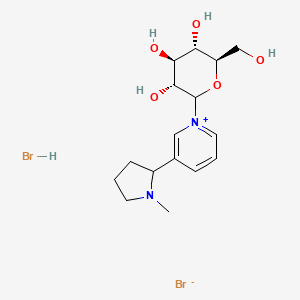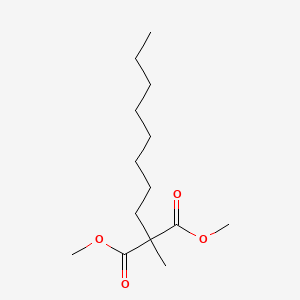
Dimethyl 2-methyl-2-octylpropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-methyl-2-octylpropanedioate is an organic compound with a complex structure that includes a propanedioate backbone substituted with dimethyl and 2-methyl-2-octyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of Dimethyl 2-methyl-2-octylpropanedioate typically involves the reaction of 2-methyl-2-octanol with dimethyl malonate under specific conditions. One common method includes the use of a methyl Grignard reagent, prepared from methyl magnesium chloride or methyl magnesium bromide, which reacts with 2-octanone to form 2-methyl-2-octanol. This intermediate is then esterified with dimethyl malonate to yield the final product .
Chemical Reactions Analysis
Dimethyl 2-methyl-2-octylpropanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
Dimethyl 2-methyl-2-octylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Dimethyl 2-methyl-2-octylpropanedioate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzymatic activities and metabolic pathways. For instance, it may influence the activity of enzymes involved in ester hydrolysis and oxidation-reduction reactions .
Comparison with Similar Compounds
Dimethyl 2-methyl-2-octylpropanedioate can be compared with other similar compounds such as:
Dimethyl malonate: A simpler ester with similar reactivity but lacking the 2-methyl-2-octyl group.
Dimethyl fumarate: Known for its use in treating multiple sclerosis, it has a different structural framework but shares some reactivity patterns.
Dimethyl carbonate: Used as a green solvent and reagent, it differs in its functional groups and applications .
This compound stands out due to its unique combination of structural features and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H26O4 |
|---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
dimethyl 2-methyl-2-octylpropanedioate |
InChI |
InChI=1S/C14H26O4/c1-5-6-7-8-9-10-11-14(2,12(15)17-3)13(16)18-4/h5-11H2,1-4H3 |
InChI Key |
YMLXWTVFFXRFIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


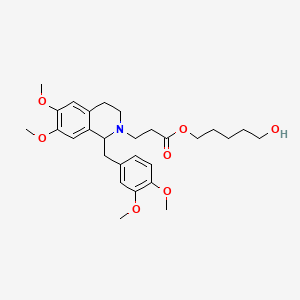
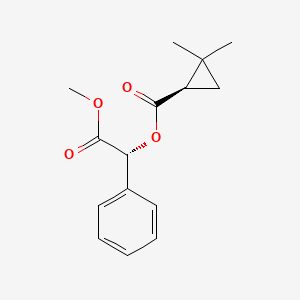
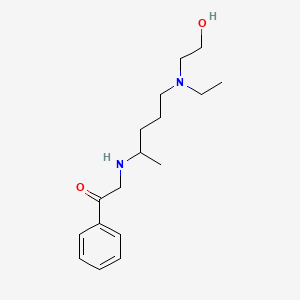
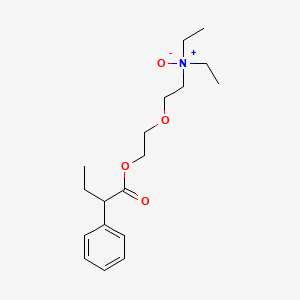
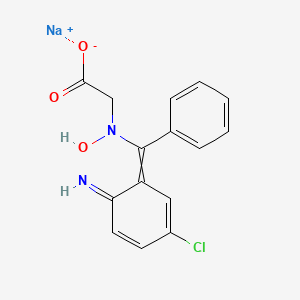

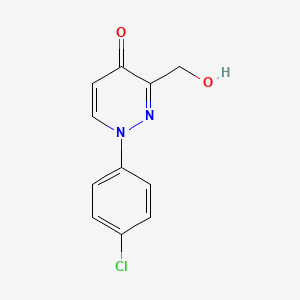
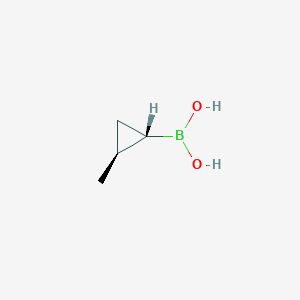
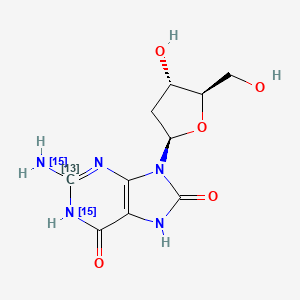
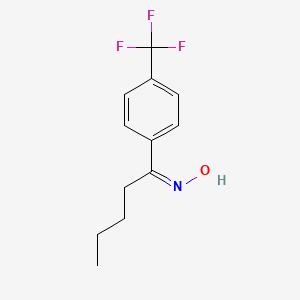
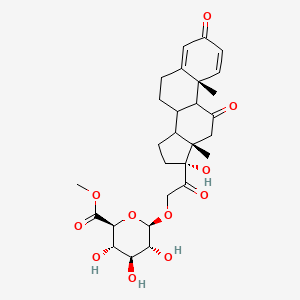
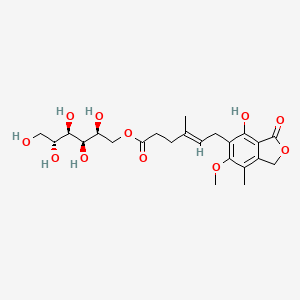
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
